3-[4-(Hydroxymethyl)phenyl]benzonitrile

Catalog No.
S13501227
CAS No.
253678-85-2
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Hydroxymethyl)phenyl]benzonitrile

CAS Number

253678-85-2

Product Name

3-[4-(Hydroxymethyl)phenyl]benzonitrile

IUPAC Name

3-[4-(hydroxymethyl)phenyl]benzonitrile

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,16H,10H2

InChI Key

RSMLYPHTRPZNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C#N

3-[4-(Hydroxymethyl)phenyl]benzonitrile, also known as 4-(hydroxymethyl)benzonitrile, is a chemical compound with the molecular formula C₈H₇NO. It features a hydroxymethyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. The compound has a molecular weight of 133.15 g/mol and is characterized by its aromatic structure, which includes both a nitrile functional group and a hydroxymethyl substituent.

The chemical behavior of 3-[4-(Hydroxymethyl)phenyl]benzonitrile is influenced by its functional groups. Key reactions include:

  • Hydrogenolysis: This reaction can convert the nitrile group into an amine or other derivatives under specific conditions, often involving hydrogenation catalysts .
  • Electrochemical Reduction: The compound can undergo electrochemical hydrogenation, where the nitrile group may be reduced to an amine or alcohol depending on the conditions .
  • Reactivity with Electrophiles: The hydroxymethyl group can participate in electrophilic aromatic substitution reactions, making it a potential precursor for further functionalization.

Research indicates that compounds similar to 3-[4-(Hydroxymethyl)phenyl]benzonitrile may exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Similar compounds have been studied for their potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Certain analogs are being investigated for their ability to protect neuronal cells from damage.

Several methods exist for synthesizing 3-[4-(Hydroxymethyl)phenyl]benzonitrile:

  • Nitration and Reduction: Starting from benzonitrile, nitration introduces a nitro group, which can be reduced to an amine followed by hydroxymethylation.
  • Hydroxymethylation of Benzonitrile: Direct hydroxymethylation of benzonitrile using formaldehyde in the presence of an acid catalyst can yield the desired product.
  • Grignard Reaction: Reacting phenylmagnesium bromide with benzaldehyde followed by subsequent nitrilation can also produce this compound.

3-[4-(Hydroxymethyl)phenyl]benzonitrile has several applications in various fields:

  • Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients due to its functional groups.
  • Dyes and Pigments: Its chemical structure makes it suitable for developing dyes with specific properties.
  • Polymer Chemistry: Acts as a building block in creating polymers with desired characteristics.

Several compounds share structural similarities with 3-[4-(Hydroxymethyl)phenyl]benzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Differences
4-(Hydroxymethyl)benzonitrileHydroxymethyl and nitrile groupsDirectly related; often used interchangeably
3-(2-Hydroxyethyl)benzonitrileHydroxyethyl instead of hydroxymethylDifferent functional group affecting reactivity
4-(2-Hydroxyethyl)benzonitrileSimilar hydroxyethyl substitutionPosition of hydroxyethyl changes properties
2-Hydroxy-5-nitrobenzonitrileNitro group instead of hydroxymethylIntroduces different electronic properties

This comparison illustrates how variations in substituents can significantly influence the chemical properties and biological activities of these compounds. Each compound's unique features make them suitable for different applications in research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.084063974 g/mol

Monoisotopic Mass

209.084063974 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types